

Application of Cilengitide in Studying Tumor Cell Invasion

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective inhibitor of $\alpha\nu\beta3$ and $\alpha\nu\beta5$ integrins.[1][2][3][4] These integrins are cell surface receptors that play a crucial role in cell-matrix and cell-cell interactions, mediating critical processes in tumor progression such as angiogenesis, proliferation, survival, and invasion.[1] [2][4] The upregulation of $\alpha\nu\beta3$ and $\alpha\nu\beta5$ integrins is observed in various cancer types, including glioblastoma, melanoma, and breast cancer, making them attractive targets for anticancer therapies.[1][3][5] **Cilengitide**'s ability to block these integrins makes it a valuable tool for investigating the mechanisms of tumor cell invasion and for the development of novel therapeutic strategies.

Mechanism of Action

Cilengitide mimics the RGD-binding motif present in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and tenascin.[1][4] By competitively binding to $\alpha\nu\beta3$ and $\alpha\nu\beta5$ integrins, **Cilengitide** prevents their interaction with ECM ligands. This disruption of integrin-ECM engagement leads to the inhibition of downstream signaling pathways that are essential for cell invasion.

Key signaling pathways affected by **Cilengitide** include:

Methodological & Application





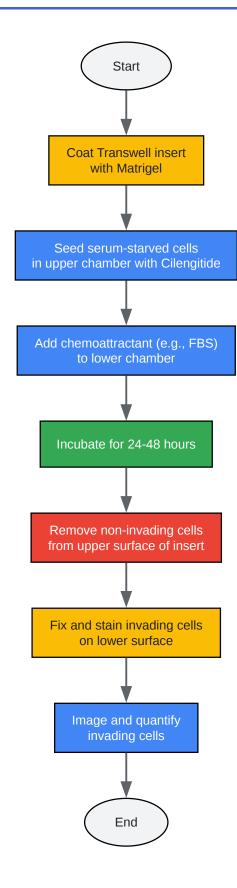
- Focal Adhesion Kinase (FAK) Pathway: Integrin clustering activates FAK, a non-receptor tyrosine kinase that plays a central role in cell migration, survival, and proliferation.
 Cilengitide has been shown to inhibit the phosphorylation of FAK.[2][6]
- Src Family Kinases (SFKs): FAK activation leads to the recruitment and activation of Src kinases, which further propagate downstream signaling. Cilengitide treatment has been demonstrated to decrease Src phosphorylation.[2][6]
- Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Cilengitide-mediated inhibition of integrin signaling leads to reduced activation of Akt.[2][6]

The inhibition of these pathways ultimately results in reduced cell adhesion, disruption of the cytoskeleton, decreased cell motility, and induction of apoptosis (anoikis) in tumor cells, thereby impairing their invasive capabilities.[4][6][7]

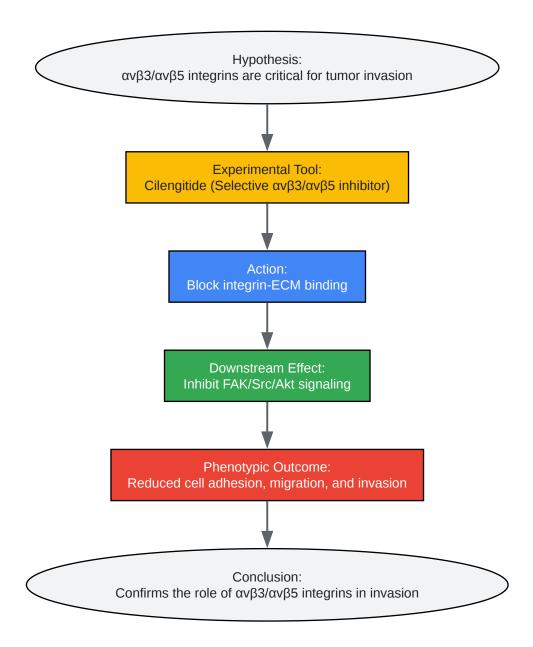












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References







- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation PMC [pmc.ncbi.nlm.nih.gov]
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